molecular formula C6H10O2 B1214175 gamma-Caprolactone CAS No. 695-06-7

gamma-Caprolactone

Cat. No.: B1214175
CAS No.: 695-06-7
M. Wt: 114.14 g/mol
InChI Key: JBFHTYHTHYHCDJ-UHFFFAOYSA-N
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Description

Gamma-Caprolactone, also known as 4-ethyl-4-butanolide or 4-hexanolide, is a lactone (a cyclic ester) with a seven-membered ring structure. This compound is a colorless liquid that is miscible with most organic solvents and water. It is known for its pleasant aroma and is a component of floral scents and the aromas of some fruits and vegetables .

Safety and Hazards

Gamma-Caprolactone can cause serious eye irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Gamma-Caprolactone (GCL) is a small organic compound that belongs to the class of gamma butyrolactones . It is primarily targeted by certain bacteria, such as Rhodococcus erythropolis . These bacteria have the ability to metabolize GCL, using it as a source of carbon and energy .

Mode of Action

It is known that gcl can stimulate the growth of certain bacterial populations, such as rhodococcus . This suggests that GCL may interact with specific enzymes or receptors in these bacteria, triggering metabolic processes that lead to their growth and proliferation .

Biochemical Pathways

GCL is metabolized by Rhodococcus erythropolis through a catabolic pathway . The first step in this pathway is the ring-opening of GCL, which is likely facilitated by the enzyme lactonase QsdA . Following ring-opening, the open-chain form of GCL undergoes β- and ω-oxidation, which are coupled to the Krebs cycle and β-ketoadipate pathway . These metabolic processes allow the bacteria to derive energy from GCL and use it for growth and proliferation .

Pharmacokinetics

It has been shown that gcl can be analyzed using reverse phase high-performance liquid chromatography (hplc), suggesting that it has properties that allow it to be absorbed and distributed in biological systems .

Result of Action

The primary result of GCL’s action is the stimulation of growth in certain bacterial populations, such as Rhodococcus erythropolis . By providing a source of carbon and energy, GCL promotes the proliferation of these bacteria, which can have various downstream effects depending on the context. For example, in a hydroponic system for culturing Solanum tuberosum, the growth of Rhodococcus populations stimulated by GCL was found to have biocontrol activity against soft-rot pathogens .

Action Environment

The action of GCL can be influenced by various environmental factors. For instance, the concentration of GCL can affect its ability to stimulate bacterial growth . Additionally, the presence of other compounds in the environment, such as other sources of carbon, can potentially compete with GCL and affect its efficacy .

Biochemical Analysis

Biochemical Properties

Gamma-Caprolactone plays a significant role in biochemical reactions, particularly in the synthesis of various polymers. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is hydrolyzed by enzymes such as Candida antarctica lipase B, resulting in the formation of 6-hydroxycaproic acid . This interaction is crucial for the production of biopolymers and other valuable chemicals. Additionally, this compound can be converted into gamma-aminobutyric acid through enzymatic reactions, highlighting its versatility in biochemical processes .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can impact cellular metabolism by altering the expression of enzymes involved in metabolic pathways. Furthermore, this compound has been shown to affect cell proliferation and differentiation, making it a compound of interest in biomedical research .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound is known to inhibit certain hydrolases, thereby affecting the hydrolysis of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of water and other nucleophiles. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate cellular processes without causing significant harm. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the impact of this compound becomes more pronounced at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as lipases and oxidases, leading to the formation of various metabolites. For example, this compound can be converted into gamma-aminobutyric acid through enzymatic reactions. This conversion involves the interaction of this compound with specific enzymes and cofactors, highlighting its role in metabolic flux and the regulation of metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound can also accumulate in specific tissues, depending on its interactions with cellular components. These interactions can influence the localization and activity of this compound within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. This localization is crucial for the proper functioning of this compound in cellular activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Caprolactone can be synthesized through the Baeyer-Villiger oxidation of cyclohexanone using peracetic acid. This method involves the oxidation of cyclohexanone to form the lactone ring .

Industrial Production Methods: In industrial settings, this compound is produced by the ring-opening polymerization of caprolactone. This process involves the use of catalysts such as tin(II) 2-ethylhexanoate to initiate the polymerization reaction .

Comparison with Similar Compounds

Properties

IUPAC Name

5-ethyloxolan-2-one
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InChI

InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h5H,2-4H2,1H3
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InChI Key

JBFHTYHTHYHCDJ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=O)O1
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
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DSSTOX Substance ID

DTXSID8041298
Record name gamma-Caprolactone
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Molecular Weight

114.14 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with a herbaceous, sweet odour
Record name 4-Hexanolide
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Record name Gamma-Caprolactone
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Record name gamma-Hexalactone
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Boiling Point

100.00 to 102.00 °C. @ 18.00 mm Hg
Record name Gamma-Caprolactone
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Solubility

slightly, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Gamma-Caprolactone
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Density

1.020-1.025
Record name gamma-Hexalactone
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CAS No.

695-06-7, 63357-95-9
Record name γ-Hexalactone
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Record name 4-Hexanolide
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Record name 6-Caprolactone
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Record name .GAMMA.-HEXALACTONE
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Melting Point

-18 °C
Record name Gamma-Caprolactone
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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